molecular formula C3H8NO5P B15351559 Glyphosate-13C3,15N

Glyphosate-13C3,15N

Cat. No.: B15351559
M. Wt: 173.04 g/mol
InChI Key: XDDAORKBJWWYJS-JCDJMFQYSA-N
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Description

Glyphosate-13C3,15N is a chemical standard featuring triple carbon-13 labeling and nitrogen-15 enrichment, designed for advanced analytical research and method development. This isotopically labeled analog of the broad-spectrum, systemic herbicide glyphosate (N-(phosphonomethyl)glycine) is essential for accurate tracing, quantification, and environmental fate studies. The primary research value of this compound lies in its application as an internal standard in mass spectrometry-based analyses, including LC-MS/MS and GC-MS. Its use corrects for analyte loss during sample preparation and matrix effects during ionization, enabling highly precise and accurate quantification of native glyphosate and its metabolite, aminomethylphosphonic acid (AMPA), in complex samples . This is critical for environmental science, toxicology, and food safety research, where glyphosate and AMPA are frequently detected in soil, water, and agricultural products . Glyphosate's mechanism of action in plants and some microorganisms is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . This enzyme is a key component of the shikimic acid pathway, which is responsible for the biosynthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine . By blocking this pathway, glyphosate effectively halts protein synthesis and plant growth. The absence of this pathway in animals is a fundamental point of discussion in toxicological studies . Researchers utilize this compound to investigate the environmental behavior and toxicokinetics of this widely used herbicide, including its adsorption to soil, potential for leaching into groundwater, and overall persistence, which can vary significantly based on environmental conditions . This compound is For Research Use Only and is an indispensable tool for scientists requiring the highest level of analytical rigor in their studies.

Properties

Molecular Formula

C3H8NO5P

Molecular Weight

173.04 g/mol

IUPAC Name

2-(phosphono(113C)methyl(15N)amino)acetic acid

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,2+1,3+1,4+1

InChI Key

XDDAORKBJWWYJS-JCDJMFQYSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)[15NH][13CH2]P(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Isotopic Precursor Selection

The synthesis of Glyphosate-¹³C₃,¹⁵N begins with the selection of isotopically enriched precursors. The carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labels are introduced at specific positions within the glyphosate molecule (N-(phosphonomethyl)glycine). Key precursors include:

  • ¹³C₃-labeled glycine : Serves as the carbon backbone source, ensuring isotopic enrichment at the methylene and carboxy groups.
  • ¹⁵N-labeled ammonia or amines : Incorporated into the amine group of glyphosate, often via an isopropylamine salt intermediate.

Core Synthesis Pathway

The synthesis follows a modified Mannich reaction, adapted from conventional glyphosate production:

  • Phosphorylation : Phosphorus trichloride (PCl₃) reacts with formaldehyde (HCHO) in the presence of ¹³C₃-glycine to form phosphonomethyl glycine intermediates.
  • Isotopic Integration : ¹⁵N-labeled isopropylamine is introduced to stabilize the glyphosate as its isopropylamine salt, ensuring isotopic fidelity at the nitrogen site.
  • Acid Hydrolysis : The intermediate is hydrolyzed under controlled acidic conditions to yield pure glyphosate-¹³C₃,¹⁵N.

Reaction Summary :
$$
\text{PCl}3 + \text{HCHO} + \text{¹³C}3\text{H}5\text{NO}2 \rightarrow \text{¹³C}3\text{H}8\text{¹⁵N}\text{O}5\text{P} + \text{HCl} + \text{H}2\text{O}
$$
This pathway achieves a typical yield of 85–92%, with isotopic purity ≥98%.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Post-synthesis purification employs mixed-mode SPE cartridges (cation-exchange and anion-exchange) to remove unreacted precursors and byproducts. Methanol-water eluents (95:5 v/v) optimize recovery rates (>95%) while preserving isotopic integrity.

Chromatographic Resolution

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for validation:

  • Column : C18 reverse-phase (150 mm × 2.1 mm, 3 µm).
  • Mobile Phase : Ammonium acetate (10 mM) and acetonitrile gradient.
  • Detection : Multiple-reaction monitoring (MRM) of m/z 170 → 60 (glyphosate-¹³C₃,¹⁵N) and m/z 168 → 63 (unlabeled glyphosate).

Isotopic Purity Assessment

Isotope ratio mass spectrometry (IRMS) confirms isotopic enrichment:

  • δ¹³C : −28.5‰ to −26.0‰ (vs. VPDB).
  • δ¹⁵N : +5.0‰ to +7.5‰ (vs. AIR).

Data Tables: Synthesis and Analytical Parameters

Table 1. Synthetic Conditions for Glyphosate-¹³C₃,¹⁵N

Parameter Value Source
Reaction Temperature 80–90°C
Reaction Time 4–6 hours
Yield 85–92%
Isotopic Purity ≥98% (¹³C), ≥98% (¹⁵N)

Table 2. LC-MS/MS Analytical Performance

Parameter Value Source
Linearity Range 0.1–100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Precision (RSD) <6%

Chemical Reactions Analysis

Types of Reactions: Glyphosate-13C3,15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or ozone are used under acidic or neutral conditions.

  • Reduction: Common reagents include hydrogen gas or sodium borohydride, often in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various derivatives of glyphosate, which can be further analyzed for their properties and applications.

Scientific Research Applications

Glyphosate-13C3,15N is extensively used in scientific research due to its isotopic labeling. It is employed in:

  • Chemistry: Studying reaction mechanisms and pathways.

  • Biology: Tracing metabolic pathways in plants and microorganisms.

  • Medicine: Investigating the herbicide's effects on human health and potential therapeutic uses.

  • Industry: Developing new herbicidal formulations and assessing environmental impact.

Mechanism of Action

Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. The labeled isotopes in Glyphosate-13C3,15N allow researchers to track the compound's interaction with molecular targets and pathways, providing insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stable isotope-labeled glyphosate analogs and related herbicides vary in isotopic substitution patterns, structural modifications, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Glyphosate-13C3,15N and Isotope-Labeled Analogs

Compound Name Isotopic Labels Molecular Formula CAS Number Primary Applications Purity Storage Conditions Key Distinctions
This compound 13C3, 15N C₃H₈NO₅P Not provided Internal standard for LC-MS/MS in toxicokinetics Not specified 4°C Higher 13C substitution enhances mass spectral resolution.
Glyphosate-13C2,15N 13C2, 15N C₃H₈NO₅P 1185107-63-4 Environmental tracing (soil/water) >99% -20°C (solution) Fewer 13C labels; used for isotopic dilution in environmental fate studies.
N-Acetyl Glyphosate-13C2,15N 13C2 (acetyl group), 15N 13C₂C₃H₁₀NO₆P 1346598-31-9 Metabolic studies (plant/microbial uptake) >95% (HPLC) +4°C Acetylated metabolite; hygroscopic nature requires controlled storage.
AMPA-13C,15N,D2 13C, 15N, D2 C₂H₆NO₃P Not provided Metabolite analysis (glyphosate degradation) Not specified 4°C Targets aminomethylphosphonic acid (AMPA), glyphosate’s primary metabolite.
Glufosinate-D3 D3 (methyl group) C₁₂H₁₉NO₄P·ClH Not provided Herbicide residue analysis Not specified Not specified Deuterated analog of glufosinate, a structurally distinct herbicide.

Table 2: Comparison with Non-Labeled Glyphosate Salts

Compound Name Cation CAS Number Key Use NH₃+ Presence
Glyphosate isopropylamine salt H₃C CH₃ 38641-94-0 Commercial herbicide formulations Yes
Glyphosate monosodium salt Na⁺ 34494-03-6 Solubility-enhanced formulations No
Glyphosate potassium salt K⁺ 70901-12-1 Agricultural applications Yes

Key Findings from Comparative Studies:

Analytical Specificity : this compound’s triple 13C labeling provides a distinct mass shift compared to 13C2 analogs, reducing interference in MS/MS detection . In contrast, N-Acetyl Glyphosate-13C2,15N is tailored for tracking metabolic pathways due to its acetyl group .

Environmental Utility: Glyphosate-13C2,15N aids in quantifying glyphosate persistence in soil, with studies showing that residual N enters non-microbial organic pools, requiring re-mineralization for plant availability .

Isotopic Discrimination : Natural glyphosate exhibits δ13C values ranging from -33.7‰ to -24.6‰ and δ15N from -1.8‰ to +3.3‰. Labeled analogs enable precise source attribution in pollution cases .

Q & A

Basic Research Questions

Q. How is Glyphosate-13C₃,¹⁵N employed as an internal standard in UHPLC-MS/MS analysis for quantifying glyphosate and its metabolites?

  • Methodological Answer : Glyphosate-13C₃,¹⁵N serves as an isotopic internal standard (IS) to correct matrix effects and instrument variability. In rat plasma studies, samples are prepared via protein filtration (e.g., using K₂EDTA as anticoagulant) followed by solid-phase extraction (SPE) to isolate analytes. The IS is spiked into the matrix at a fixed concentration, and quantification is performed using transitions like m/z 174→60 for glyphosate and m/z 177→63 for Glyphosate-13C₃,¹⁵N on a Sciex API 5500 system. Calibration curves validate linearity, while recovery rates (70–120%) and precision (CV <15%) ensure accuracy .

Q. What sample preparation protocols are critical for minimizing interference in isotopic analysis of Glyphosate-13C₃,¹⁵N?

  • Methodological Answer : Key steps include:

  • Matrix selection : Plasma or urine requires anticoagulants (e.g., K₂EDTA) to prevent clotting.
  • SPE optimization : Use mixed-mode cartridges (e.g., C18 with ion-exchange resins) to retain polar glyphosate derivatives.
  • Internal standard addition : Spike Glyphosate-13C₃,¹⁵N before extraction to correct for analyte loss.
  • Chromatographic separation : UHPLC with a HILIC column resolves isotopic analogs from endogenous compounds .

Q. How are detection limits (LOD/LOQ) determined for Glyphosate-13C₃,¹⁵N in environmental matrices?

  • Methodological Answer : LOD and LOQ are calculated using signal-to-noise ratios (S/N ≥3 and ≥10, respectively). For example, in water samples, a LOQ of 0.05 ng/mL is achievable via isotopic dilution. Matrix-matched calibration and blank subtraction mitigate background noise, while method validation follows ISO 17025 guidelines .

Advanced Research Questions

Q. How can ¹³C–¹⁵N coupling constants in NMR resolve structural ambiguities in Glyphosate-13C₃,¹⁵N-derived metabolites?

  • Methodological Answer :

  • Direct coupling (¹JCN) : Measure ¹³C–¹⁵N splittings (e.g., 2–3 Hz) to confirm covalent bonding between labeled atoms.
  • Long-range coupling (²-³JCN) : Detect through 2D HMBC experiments to map non-adjacent ¹³C–¹⁵N interactions, critical for identifying ring-opening products or rearranged intermediates (e.g., Dimroth rearrangement in heterocyclic metabolites) .
  • Case study : In imidazole derivatives, ¹JCN = 69.7 Hz at C2 confirmed the retention of the ¹⁵N label during oxidation, while ²JHN = 74.0 Hz validated proton-nitrogen proximity in intermediates .

Q. What experimental design principles ensure statistical robustness in tracer studies using Glyphosate-13C₃,¹⁵N?

  • Methodological Answer :

  • Labeling strategy : Use dual labeling (¹³C and ¹⁵N) to distinguish glyphosate from background ¹²C/¹⁴N in soil or biological systems.
  • Sampling optimization : Collect time-series samples to capture tracer dynamics (e.g., 15N recovery in plant tissues) while balancing spatial variability (e.g., soil depth stratification).
  • Data normalization : Express results as atom% excess (APE) to correct for natural isotope abundance.
  • Statistical tools : Apply ANOVA with Duncan’s test (SPSS) to compare treatment effects (e.g., irrigation modes on ¹⁵N loss) .

Q. How can conflicting data on Glyphosate-13C₃,¹⁵N metabolite pathways be reconciled using isotopic and spectroscopic techniques?

  • Methodological Answer :

  • Hypothesis testing : Compare ¹⁵N-labeled intermediates (e.g., AMPA-¹³C,¹⁵N) against unlabeled controls via LC-MS/MS to confirm degradation pathways.
  • Spectral deconvolution : Use high-resolution MS (HRMS) to separate isotopic peaks (e.g., ¹³C₃ vs. natural ¹²C) and assign fragment ions.
  • Case study : Discrepancies in imidazole oxidation pathways were resolved by tracking ¹⁵N redistribution via ¹H–¹⁵N HMBC, which revealed competing pathways (A: hydrolysis; B: ring closure) .

Methodological Validation

Q. What criteria validate the use of Glyphosate-13C₃,¹⁵N in isotope dilution mass spectrometry (IDMS)?

  • Answer :

  • Isotopic purity : Confirm via NMR or elemental analyzer (≥98% ¹³C/¹⁵N enrichment).
  • Stability : Assess under storage conditions (e.g., -80°C for plasma) and during sample preparation (pH, temperature).
  • Cross-contamination checks : Analyze blanks to ensure no carryover between runs .

Q. How are natural ¹⁵N abundance corrections applied in studies using Glyphosate-13C₃,¹⁵N?

  • Answer :

  • Baseline measurement : Analyze unlabeled controls to determine background ¹⁵N levels (typically 0.366%).
  • APE calculation : APE = (Sample ¹⁵N atom% – Control ¹⁵N atom%) / (Labeled compound ¹⁵N atom% – Control ¹⁵N atom%).
  • Error propagation : Use Gaussian error models to account for variability in APE and ¹³C corrections .

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